N'-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-fluorobenzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multistep process. Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structure of 6,7-Dihydro-1H- [1,4]dioxino [2,3-f]benzimidazole has been analyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 6,7-Dihydro-1H- [1,4]dioxino [2,3-f]benzimidazole is a solid at room temperature .Scientific Research Applications
Anticancer Applications
Research on benzothiazole derivatives, including structures related to N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide, has demonstrated promising anticancer properties. For instance, compounds synthesized with benzothiazole scaffolds have shown cytotoxic activity against a range of cancer cell lines, including brain glioma (C6), lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (HT-29) cells (Osmaniye et al., 2018). Another study highlighted the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which were potently cytotoxic in sensitive human breast MCF-7 and MDA 468 cell lines, suggesting a strong potential for benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001).
Antimicrobial Applications
Benzothiazole derivatives have also been studied for their antimicrobial activity. A notable study synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, which showed excellent broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger (Padalkar et al., 2014). This indicates the potential of benzothiazole-based compounds in developing new antimicrobial agents.
Novel Material Applications
Beyond their biomedical applications, benzothiazole derivatives have been explored for their potential in creating advanced materials. For example, the synthesis of polybenzoxazine with phenylnitrile functional groups has been reported, where derivatives exhibit improved thermal stability and dynamic mechanical properties, suggesting applications in high-performance polymers (Qi et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-10-3-1-9(2-4-10)15(21)19-20-16-18-11-7-12-13(8-14(11)24-16)23-6-5-22-12/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQMKQZPJVGAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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